Leeaoside

Description

Structure

2D Structure

3D Structure

Properties

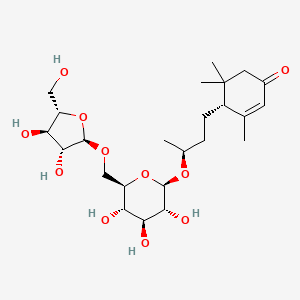

Molecular Formula |

C24H40O11 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(4R)-4-[(3S)-3-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C24H40O11/c1-11-7-13(26)8-24(3,4)14(11)6-5-12(2)33-23-21(31)19(29)18(28)16(35-23)10-32-22-20(30)17(27)15(9-25)34-22/h7,12,14-23,25,27-31H,5-6,8-10H2,1-4H3/t12-,14-,15-,16+,17-,18+,19-,20+,21+,22+,23+/m0/s1 |

InChI Key |

WMOJOCZNFPTCBX-IGALCOENSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Leeaoside?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Etoposide, a potent anti-cancer agent. It details the chemical structure, mechanism of action, and significant signaling pathways affected by this compound. This document also includes a compilation of quantitative data from various studies and detailed experimental protocols for key assays, intended to serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Properties

Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring compound found in the American Mayapple plant (Podophyllum peltatum)[1][2]. It is a glycosidic derivative of podophyllotoxin, specifically a 4'-demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside][3].

| Property | Value | Reference |

| IUPAC Name | (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-(((2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methylhexahydropyrano[3,2-d][1][4]dioxin-6-yl)oxy)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1][4]dioxol-6(5aH)-one | [3] |

| CAS Number | 33419-42-0 | [3][5] |

| Molecular Formula | C₂₉H₃₂O₁₃ | [1][5] |

| Molecular Weight | 588.56 g/mol | [3] |

| Appearance | White to yellow-brown crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as methanol and chloroform; sparingly soluble in water and ether. | [1][3] |

| SMILES | C[C@@H]1OC[C@@H]2--INVALID-LINK----INVALID-LINK--O[C@@H]3c4cc5c(cc4--INVALID-LINK--c7cc(c(c(c7)OC)O)OC)OCO5)O">C@@HO | [1] |

Mechanism of Action

Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in resolving topological problems in DNA during replication, transcription, and recombination[1][6][7].

Etoposide stabilizes a ternary complex between topoisomerase II and DNA, preventing the re-ligation of the double-strand breaks created by the enzyme[1][7]. This leads to the accumulation of persistent DNA double-strand breaks, which triggers a cascade of cellular events, including cell cycle arrest and apoptosis[1][4][7]. The cytotoxic effects of etoposide are most prominent in the late S and G2 phases of the cell cycle[7].

Signaling Pathways

The DNA damage induced by Etoposide activates several signaling pathways, primarily culminating in apoptosis.

References

- 1. Etoposide - Wikipedia [en.wikipedia.org]

- 2. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. topogen.com [topogen.com]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Leeaoside molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the current scientific understanding of Leeaoside, a natural product isolated from the plant Leea asiatica. While research into the broader chemical profile of Leea asiatica is ongoing, specific data on the biological activities and mechanisms of this compound remains limited in publicly available scientific literature.

Molecular Profile

The fundamental molecular characteristics of this compound have been determined and are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₂₄H₄₀O₁₁ | |

| Molecular Weight | 504.6 g/mol |

Biological Context and Current Research Landscape

This compound is one of several compounds that have been isolated from Leea asiatica, a plant used in traditional medicine. Phytochemical analyses of Leea asiatica have identified a variety of constituents, including triterpenoids and flavonoids. Extracts from this plant have been reported to exhibit antioxidant and anthelmintic properties, which are generally attributed to the presence of these classes of compounds.

However, it is crucial to note that specific biological activities, including signaling pathways and mechanisms of action, have not been elucidated for this compound itself in the reviewed literature. The current body of research focuses on the analysis of the plant extract as a whole rather than the individual contributions of its constituent compounds.

Experimental Data and Protocols

Detailed experimental protocols for the isolation and characterization of compounds from Leea asiatica, including spectroscopic analyses like 1D- and 2D-NMR and ESI-Q-TOF-MS, are available in phytochemical studies. However, specific experimental protocols for biological assays focused on this compound are not described in the available literature. Consequently, quantitative data regarding the efficacy, potency, or other biological parameters of this compound are not currently available.

Signaling Pathways and Logical Relationships

The core requirement to provide diagrams of signaling pathways, experimental workflows, or logical relationships for this compound cannot be fulfilled at this time due to a lack of published research on its specific biological functions.

Future Directions

The isolation and characterization of this compound from Leea asiatica opens avenues for future research. Elucidating the specific biological activities of this compound, including its potential targets and mechanisms of action, will be a critical next step. Such studies would enable the scientific community to understand its potential therapeutic applications and would provide the necessary data to construct the detailed technical guide originally envisioned. Researchers are encouraged to investigate the bioactivity of this and other purified compounds from Leea asiatica to build upon the existing phytochemical knowledge.

The Natural Source and Origin of Leeaoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leeaoside, a megastigmane diglycoside, has been identified from the plant kingdom. This technical guide provides a comprehensive overview of its natural source, origin, and the methodologies relevant to its study. Due to the limited availability of specific experimental data for this compound, this document combines information from the primary literature with established protocols for the isolation and characterization of related natural products. This guide is intended to serve as a foundational resource for researchers interested in the further investigation of this compound and its potential therapeutic applications.

Natural Source and Origin

This compound is a naturally occurring phytochemical isolated from the leaves of Leea thorelii Gagnep.[1] This plant belongs to the family Leeaceae, a group of flowering plants found in the tropical and subtropical regions of Asia and Africa. The genus Leea is known for its rich diversity of secondary metabolites, including flavonoids, terpenoids, and glycosides, which have been traditionally used in various systems of medicine.[1]

Phytochemical Classification

This compound is classified as a megastigmane diglycoside . Megastigmanes are a class of C13-norisoprenoids, which are derived from the degradation of carotenoids. They are characterized by a cyclohexyl ring and a side chain, and their glycosidic forms are widely distributed in the plant kingdom.

Experimental Protocols

While the full experimental details for the isolation of this compound from the original publication are not publicly available, a general methodology can be inferred based on standard practices for the extraction and purification of glycosides from plant materials, particularly from the Leea genus.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the isolation of glycosides like this compound from plant leaves.

Detailed Methodological Steps (Generalized)

-

Plant Material Collection and Preparation: Fresh leaves of Leea thorelii are collected and authenticated. The leaves are then air-dried in the shade to preserve the chemical constituents and ground into a fine powder.

-

Extraction: The powdered leaf material is subjected to exhaustive extraction, typically using a polar solvent like methanol, either through maceration at room temperature or hot percolation using a Soxhlet apparatus.[2]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Glycosides like this compound are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The polar fractions are then subjected to various chromatographic techniques for further separation.

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Filtration: Fractions containing glycosides may be further purified using size-exclusion chromatography, such as with Sephadex LH-20, to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Structural Elucidation Data

The definitive structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar megastigmane glycosides.

| Spectroscopic Technique | Expected Data and Interpretation |

| ¹H-NMR | Provides information on the number and types of protons, their chemical environment, and coupling patterns, which helps to elucidate the structure of the aglycone and the sugar moieties. |

| ¹³C-NMR | Determines the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl), crucial for defining the carbon skeleton of the entire molecule. |

| 2D-NMR (COSY, HSQC, HMBC) | These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the attachment points of the sugar units. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can help to identify the aglycone and the sugar components. |

Potential Signaling Pathways and Biological Activities

Currently, there is a lack of specific studies on the biological activities and signaling pathways directly modulated by this compound. However, based on the known pharmacological properties of the broader class of megastigmane glycosides, some potential areas of interest for future research can be proposed.

Megastigmane glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. A common mechanism underlying the anti-inflammatory effects of many natural products is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

The NF-κB Signaling Pathway: A Potential Target

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation.

It is plausible that this compound, like other megastigmane glycosides, could exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB. Further research is required to validate this hypothesis.

Conclusion and Future Directions

This compound, a megastigmane diglycoside from Leea thorelii, represents a novel natural product with potential for further scientific investigation. This technical guide has provided a summary of its known origin and a generalized framework for its isolation and characterization. The lack of specific data on its biological activities highlights a significant research gap. Future studies should focus on:

-

Re-isolation and full spectroscopic characterization of this compound.

-

Screening for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

-

Investigation of its mechanism of action, with a particular focus on its potential modulation of the NF-κB signaling pathway.

Such research will be crucial in determining the therapeutic potential of this compound and its value as a lead compound in drug discovery and development.

References

An In-depth Technical Guide on the Putative Biosynthesis of Cycloartane Triterpenoid Glycosides in Leea indica

Foreword: Scientific literature extensively documents the presence of bioactive cycloartane triterpenoid glycosides, namely mollic acid arabinoside and mollic acid xyloside, in the plant Leea indica. However, a specific compound named "Leeaoside" is not described. This guide, therefore, focuses on the putative biosynthetic pathway of these known and significant compounds from Leea indica, providing a framework for researchers, scientists, and drug development professionals. The elucidated pathway is based on established principles of triterpenoid biosynthesis in plants, as specific enzymatic and genetic data for Leea indica are not yet fully available.

Introduction to Cycloartane Triterpenoid Glycosides in Leea indica

Leea indica (family Vitaceae) is a medicinal plant rich in a variety of phytochemicals, including flavonoids, phenolic compounds, and terpenoids. Among the most prominent and bioactive of these are the cycloartane triterpenoid glycosides, mollic acid arabinoside and mollic acid xyloside. These compounds have garnered interest for their potential pharmacological activities, including cytotoxic effects on cancer cell lines.

Triterpenoid glycosides, also known as saponins, are complex natural products characterized by a core triterpenoid structure (aglycone) linked to one or more sugar moieties. The biosynthesis of these molecules is a multi-step process involving enzymes from several major families. This guide details the likely sequence of enzymatic reactions leading to the formation of mollic acid glycosides in Leea indica.

The Putative Biosynthetic Pathway

The biosynthesis of mollic acid glycosides can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Backbone (Cycloartenol)

-

Oxidative Modification of the Backbone to the Aglycone (Mollic Acid)

-

Glycosylation of the Aglycone to form the final Glycosides

The initial steps of this pathway occur via the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). For triterpenoid biosynthesis in the cytoplasm and endoplasmic reticulum, the MVA pathway is the primary source of these precursors.

The formation of the characteristic cycloartane skeleton is initiated from the linear precursor 2,3-oxidosqualene.

-

Step 1: Synthesis of 2,3-Oxidosqualene: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. Two molecules of FPP are then joined tail-to-tail by squalene synthase (SQS) to form squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield (S)-2,3-oxidosqualene.

-

Step 2: Cyclization to Cycloartenol: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). For the formation of cycloartane-type triterpenoids, this enzyme is cycloartenol synthase (CAS). This enzyme facilitates a cascade of cyclization and rearrangement reactions to produce the pentacyclic cycloartenol, which features a characteristic cyclopropane ring.

Following the formation of the cycloartenol backbone, a series of oxidative modifications are required to produce the mollic acid aglycone. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), a diverse family of heme-containing enzymes. While the specific CYP450s in Leea indica have not been identified, the necessary transformations can be inferred from the structure of mollic acid.

These oxidative steps likely involve hydroxylations at specific carbon positions on the cycloartenol skeleton, followed by further oxidations to form carboxylic acid groups.

The final step in the biosynthesis of mollic acid arabinoside and xyloside is the attachment of sugar moieties to the mollic acid aglycone. This is carried out by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar molecule from an activated sugar donor, such as UDP-arabinose or UDP-xylose, to a specific hydroxyl group on the aglycone.

-

Formation of Mollic Acid Arabinoside: A specific UGT, likely an arabinosyltransferase, transfers an arabinose residue to the mollic acid aglycone. The arabinose is in its furanose form, which requires the action of a UDP-arabinopyranose mutase to convert UDP-arabinopyranose to UDP-arabinofuranose prior to transfer.

-

Formation of Mollic Acid Xyloside: A distinct xylosyltransferase attaches a xylose residue to the mollic acid aglycone.

The regioselectivity and stereoselectivity of these UGTs are critical in determining the final structure and activity of the glycosides.

Visualization of the Biosynthetic Pathway and Experimental Workflow

Below are diagrams illustrating the putative biosynthetic pathway of mollic acid glycosides and a general workflow for their study.

Caption: Putative biosynthetic pathway of mollic acid glycosides in Leea indica.

Caption: A general experimental workflow for the elucidation of triterpenoid glycoside biosynthetic pathways.

Quantitative Data

Specific quantitative data for the biosynthesis of mollic acid glycosides in Leea indica is not available in the current literature. However, data from studies on other triterpenoid saponins can provide a reference point for expected values. The following table summarizes the types of quantitative data that are crucial for characterizing such a pathway.

| Parameter | Example Value/Range | Tissue/Condition | Method | Reference Plant/System |

| Metabolite Concentration | ||||

| Mollic Acid Arabinoside | IC50: 19.21 µM | L. indica leaf extract | MTT Assay on Ca Ski cells | Leea indica[1] |

| Mollic Acid Xyloside | IC50: 33.33 µM | L. indica leaf extract | MTT Assay on Ca Ski cells | Leea indica[1] |

| Enzyme Activity | ||||

| Cycloartenol Synthase (CAS) | Varies | Microsomal fractions | Radiometric or GC-MS assay | Arabidopsis thaliana |

| UDP-Glycosyltransferase (UGT) | Varies | Recombinant protein | HPLC-based assay | Panax notoginseng[2] |

| Gene Expression | ||||

| CAS, CYP450, UGT genes | Varies (relative fold change) | Different tissues, elicitor-treated | qRT-PCR | Various medicinal plants |

Experimental Protocols

Detailed experimental protocols are essential for the study of biosynthetic pathways. Below are representative protocols for key experiments, which would require optimization for Leea indica.

This protocol provides a general framework for the extraction and analysis of triterpenoid glycosides from plant tissue.

-

Sample Preparation and Extraction:

-

Harvest fresh Leea indica leaves and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Extract the powdered tissue (e.g., 100 mg) with 80% methanol (e.g., 1 mL) by vortexing and sonication.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process.

-

Combine the supernatants and filter through a 0.22 µm syringe filter before analysis.

-

-

HPLC-MS Analysis:

-

HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 30 minutes), followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

-

Analysis Mode: Full scan mode for initial profiling, followed by tandem MS (MS/MS) for structural elucidation of target compounds.

-

-

This protocol outlines the steps for quantifying the expression levels of candidate biosynthetic genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from powdered Leea indica tissue using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

-

-

Primer Design:

-

Design gene-specific primers for the candidate CAS, CYP450, and UGT genes, as well as for a stable reference gene (e.g., actin or ubiquitin). Primers should amplify a product of 100-200 bp.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

This protocol describes a method for measuring the activity of cycloartenol synthase from plant microsomal fractions.[3]

-

Microsome Isolation:

-

Homogenize fresh or frozen plant tissue in an extraction buffer.

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal protein, buffer, and any necessary co-factors.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, 2,3-oxidosqualene (often radiolabeled for detection).

-

Incubate for a set time (e.g., 1-2 hours).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.

-

-

Product Extraction and Analysis:

-

Extract the non-saponifiable lipids, including the cycloartenol product, with an organic solvent (e.g., hexane).

-

Analyze the extracted products by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

Conclusion

While the complete biosynthetic pathway of mollic acid glycosides in Leea indica is yet to be fully elucidated, this guide provides a robust, evidence-based framework for its investigation. The putative pathway follows the canonical steps of triterpenoid saponin biosynthesis, offering clear targets for future research. The experimental protocols and data presentation formats outlined herein serve as a comprehensive resource for scientists aiming to unravel the molecular intricacies of this and other plant natural product pathways, ultimately paving the way for their biotechnological production and potential therapeutic applications.

References

- 1. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Etoposide

An in-depth analysis of the available scientific literature reveals no compound by the name "Leeaoside." It is highly probable that this is a typographical error for "Etoposide," a well-documented and researched anti-cancer agent. This guide will proceed under the assumption that the intended subject of inquiry is Etoposide.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the fundamental physical and chemical characteristics of Etoposide, alongside detailed experimental methodologies and relevant signaling pathways.

Physical and Chemical Properties of Etoposide

Etoposide is a semi-synthetic derivative of podophyllotoxin, extracted from the American mandrake plant (Podophyllum peltatum). It is widely used as a chemotherapeutic agent. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₂₉H₃₂O₁₃[1][2][3] |

| Molecular Weight | 588.6 g/mol [1][2][3] |

| Appearance | Crystalline solid[3] |

| Melting Point | 236-251 °C[1] |

| Solubility | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water.[1] Also soluble in DMSO.[3][4][5] |

| Optical Rotation | [α]D²⁰ -110.5° (c = 0.6 in chloroform) |

| pKa | 9.8 |

| UV max (Methanol) | 283 nm[3] |

| CAS Number | 33419-42-0[3] |

| IUPAC Name | (5R,5aR,8aR,9S)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[6]benzofuro[6,5-f][1]benzodioxol-8-one |

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of Etoposide on cancer cell lines.

Objective: To measure the reduction in cell viability induced by Etoposide.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Etoposide

-

Cancer cell line (e.g., A549, Hela, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Etoposide in culture medium. Remove the old medium from the wells and add 100 µL of the Etoposide solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Topoisomerase II Inhibition Assay

This protocol details a method to assess the inhibitory effect of Etoposide on topoisomerase II.

Objective: To determine the IC₅₀ value of Etoposide for topoisomerase II.

Principle: Etoposide stabilizes the covalent intermediate complex between topoisomerase II and DNA, leading to DNA strand breaks.[4] This assay measures the enzyme's activity in the presence of the inhibitor.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Etoposide

-

Assay buffer (containing ATP)

-

Stop solution (containing SDS and proteinase K)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and varying concentrations of Etoposide.

-

Enzyme Addition: Add topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Quantify the amount of supercoiled and relaxed DNA to determine the extent of enzyme inhibition. The IC₅₀ is the concentration of Etoposide that causes 50% inhibition of the enzyme activity.

Signaling Pathways

Etoposide exerts its anti-cancer effects by modulating several key cellular signaling pathways.

DNA Damage Response and Apoptosis Pathway

Etoposide induces double-strand breaks in DNA, which activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest and apoptosis.[6]

Caption: Etoposide-induced DNA damage response leading to apoptosis.

Mdm2-Rb Signaling Pathway in Cellular Senescence

Low concentrations of Etoposide can induce cellular senescence in cancer cells through the Mdm2-Rb signaling pathway.[7]

Caption: Mdm2-Rb pathway in Etoposide-induced cellular senescence.

Autophagy Pathway

Etoposide can also induce autophagy, a catabolic process involving the degradation of cellular components.[5][6]

Caption: Etoposide-induced autophagy pathway.

References

- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Etoposide | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Etoposide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Etoposide in various solvents, compiled from scientific literature. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details quantitative solubility data, experimental methodologies, and relevant biological pathways.

Etoposide: A Profile

Etoposide is a semisynthetic derivative of podophyllotoxin used in the treatment of various cancers.[1] It is classified as a topoisomerase II inhibitor.[2][3] Its therapeutic efficacy is often limited by its poor aqueous solubility, making the study of its solubility characteristics crucial for the development of effective drug delivery systems.

Quantitative Solubility of Etoposide

The solubility of Etoposide has been determined in a range of organic and aqueous solvent systems. The following table summarizes the available quantitative data.

| Solvent System | Concentration | Temperature (°C) | Notes |

| Water | ~ 0.08 mg/mL | Not Specified | Sparingly soluble[4] |

| Ethanol | ~ 0.76 mg/mL | Not Specified | Slightly soluble[4] |

| Methanol | Not Specified | Not Specified | Very soluble[1][4] |

| Chloroform | Not Specified | Not Specified | Very soluble[1][4] |

| Ether | Not Specified | Not Specified | Sparingly soluble[1] |

| Dimethylformamide (DMF) | 0.12–0.14 (units not specified) | Not Specified | Soluble[5] |

| Dimethyl sulfoxide (DMSO) | 58.86 mg/mL (100 mM) | Not Specified | |

| PEG 8000 Solid Dispersion (1:5 ratio) | 32.3% increase vs. Etoposide alone | 37 ± 0.5 | |

| PEG 8000 Solid Dispersion (1:10 ratio) | 96.8% increase vs. Etoposide alone | 37 ± 0.5 | |

| PEG 8000 Solid Dispersion (1:20 ratio) | 133.5% increase vs. Etoposide alone | 37 ± 0.5 | |

| PEG 8000 Solid Dispersion (1:30 ratio) | 280.7% increase vs. Etoposide alone | 37 ± 0.5 | |

| PEG 8000 Solid Dispersion (1:40 ratio) | 326.6% increase vs. Etoposide alone | 37 ± 0.5 |

Qualitative solubility descriptions indicate that Etoposide is practically insoluble in petroleum ether and slightly soluble in acetone, benzene, ethyl acetate, and acetic acid.[5]

Experimental Protocols for Solubility Determination

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections describe protocols cited in the literature for determining the solubility of Etoposide.

3.1. Preparation of Solid Dispersions by the Fusion Method

Solid dispersions are a common strategy to enhance the solubility of poorly soluble drugs like Etoposide. The fusion method is a widely used technique for their preparation.

-

Materials: Etoposide, Polyethylene Glycol (PEG) 8000.

-

Procedure:

-

Etoposide and PEG 8000 are accurately weighed to achieve specific drug-to-carrier ratios (e.g., 1:5, 1:10, 1:20, 1:30, 1:40).

-

The physical mixture is heated until a molten state is achieved.

-

The molten mixture is then cooled rapidly to solidify.

-

The resulting solid dispersion is pulverized and sieved to obtain a uniform particle size.

-

-

Analysis: The stability and integrity of the drug and carrier in the solid dispersion can be assessed using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[6]

3.2. Aqueous Solubility and Dissolution Studies

-

Aqueous Solubility:

-

An excess amount of the Etoposide solid dispersion is added to a known volume of distilled water in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 37 ± 0.5°C) for a specified period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved drug.

-

The concentration of Etoposide in the filtrate is determined using a suitable analytical method, such as HPLC.[6]

-

-

Dissolution Studies:

-

A known amount of the solid dispersion is added to a dissolution apparatus containing a specified volume of water maintained at a constant temperature (e.g., 37 ± 0.5°C).

-

Aliquots of the dissolution medium are withdrawn at various time intervals.

-

The concentration of dissolved Etoposide in each aliquot is quantified by HPLC.[6]

-

3.3. Solubility-Permeability Interplay Studies

Formulation strategies aimed at increasing solubility can sometimes impact membrane permeability. The following outlines a general approach to investigate this interplay.

-

Formulations: Prepare various solubility-enabling formulations of Etoposide, such as:

-

Cyclodextrin-based formulations (e.g., with hydroxypropyl-β-cyclodextrin).

-

Cosolvent-based formulations (e.g., with polyethylene glycol 400).

-

Surfactant-based formulations (e.g., with sodium lauryl sulfate).

-

Amorphous solid dispersions.[7]

-

-

Solubility Determination: The apparent solubility of Etoposide in each formulation is determined.

-

Permeability Assay: The permeability of Etoposide from each formulation is assessed using a model such as the Parallel Artificial Membrane Permeability Assay (PAMPA). This allows for the evaluation of the trade-off between increased solubility and potential decreases in permeability.[7]

Visualizing Experimental and Biological Pathways

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like Etoposide, particularly when using formulation strategies to enhance solubility.

Caption: Experimental workflow for solubility and dissolution testing.

4.2. Signaling Pathway of Etoposide

Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA damage and subsequent cell death.

Caption: Mechanism of action of Etoposide via Topoisomerase II inhibition.

Etoposide stabilizes the complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands after they have been cleaved by the enzyme.[2][8] This results in the accumulation of double-strand breaks in the DNA.[9] The presence of these breaks triggers a DNA damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately to programmed cell death, or apoptosis.[2][8] The p53 pathway is one of the key signaling cascades that can be activated by this DNA damage, further promoting apoptosis.[10]

References

- 1. medkoo.com [medkoo.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

The Biological Activity of Etoposide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent with potent anti-neoplastic properties. Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the subsequent activation of a cascade of cellular responses. This technical guide provides a comprehensive overview of the biological activities of etoposide, with a focus on its molecular mechanisms, cellular effects, and the signaling pathways it modulates. Quantitative data on its activity, detailed experimental protocols, and visual representations of key pathways are presented to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Etoposide is a cornerstone in the treatment of various malignancies, including small cell lung cancer, testicular cancer, and lymphomas.[1] Its clinical efficacy is attributed to its ability to induce cytotoxic effects primarily in rapidly proliferating cancer cells. The central mechanism of etoposide's action is its function as a topoisomerase II poison.[2][3] Unlike catalytic inhibitors, etoposide does not prevent the enzyme from binding to DNA or cleaving it; instead, it traps the enzyme in a covalent complex with DNA, preventing the re-ligation of the DNA strands.[2][4] This leads to the accumulation of DNA double-strand breaks, which are highly toxic to the cell and trigger a variety of cellular stress responses.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves topological problems in DNA by introducing transient double-strand breaks, allowing for the passage of another DNA strand through the break, and then resealing the break.[2] This process is vital for DNA replication, transcription, and chromosome segregation. Etoposide interferes with the re-ligation step of this catalytic cycle.[3][5] It forms a ternary complex with DNA and topoisomerase II, stabilizing the cleavage intermediate.[2] This stabilization prevents the enzyme from completing its function, leading to the accumulation of persistent double-strand breaks in the genome.[4]

Cellular Responses to Etoposide-Induced DNA Damage

The accumulation of DNA double-strand breaks induced by etoposide triggers a complex and interconnected network of cellular responses, primarily aimed at resolving the damage or, if the damage is too severe, initiating programmed cell death.

DNA Damage Response (DDR) Pathway

The presence of double-strand breaks activates the DNA Damage Response (DDR) pathway. The primary sensor kinase for double-strand breaks is Ataxia Telangiectasia Mutated (ATM).[2][6] Upon activation, ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[2][7] This signaling cascade leads to cell cycle arrest, providing the cell with time to repair the damaged DNA.[2] Non-homologous end joining (NHEJ) is a major pathway for the repair of etoposide-induced DNA damage.[2]

Induction of Apoptosis

If the DNA damage is extensive and cannot be repaired, etoposide treatment leads to the induction of apoptosis, or programmed cell death. Etoposide can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: DNA damage-induced activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins like PUMA.[8] The intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[2] The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[2][9]

-

Extrinsic Pathway: Etoposide treatment can also trigger the Fas ligand (FasL) pathway.[2] Binding of FasL to its receptor, FasR, leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[2] Activated caspase-8 can then directly activate effector caspases.[2]

Cell Cycle Arrest

Etoposide treatment leads to a prominent cell cycle arrest, primarily in the G2 and S phases.[4][5] This arrest is a crucial part of the DDR, preventing cells with damaged DNA from proceeding through mitosis. The G2/M checkpoint is activated by the ATM/Chk2 signaling axis.[2]

Mdm2-Rb Signaling Pathway and Senescence

At lower concentrations, etoposide can induce cellular senescence, an irreversible state of growth arrest.[3] This has been linked to the modulation of the Mdm2-Rb signaling pathway.[3][10] Etoposide can decrease the expression of Mdm2, which is an E3 ubiquitin ligase that targets both p53 and the retinoblastoma (Rb) protein for degradation.[3][11] Reduced Mdm2 levels lead to an increase in functional, non-phosphorylated Rb, which in turn promotes G1 cell cycle arrest and senescence.[3]

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of etoposide have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |

| MOLT-3 | Acute lymphoblastic leukemia | 0.051 | Not specified | [5] |

| A2780 | Ovarian cancer | 0.07 | 72 | [12] |

| 1A9 | Ovarian cancer | 0.15 | 72 | [12] |

| 5637 | Bladder cancer | 0.54 | 96 | [12] |

| 3LL | Mouse Lewis lung carcinoma | 4 | 48 | [12] |

| A549 | Lung cancer | 3.49 | 72 | [13] |

| A2058 | Melanoma | 8.9 | 24 | [12] |

| HepG2 | Liver cancer | 30.16 | Not specified | [5] |

| BGC-823 | Gastric cancer | 43.74 ± 5.13 | Not specified | [5] |

| Topoisomerase II | (Enzymatic assay) | 59.2 | Not specified | [9] |

| A549 | Lung cancer | 139.54 ± 7.05 | Not specified | [5] |

| HeLa | Cervical cancer | 209.90 ± 13.42 | Not specified | [5] |

Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~50% (variable) | [14] |

| Protein Binding | 97% | [15] |

| Volume of Distribution | 20-28% of body weight | [16] |

| Elimination Half-life | Initial phase: 0.6-2 hrs | [16] |

| Terminal phase: 5.3-10.8 hrs | [16] | |

| Metabolism | Hepatic (CYP3A4) | [5] |

| Excretion | Urine and feces | [14] |

Experimental Protocols

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

Etoposide (as a positive control)

-

5x Loading dye

-

1% Agarose gel

-

Ethidium bromide

-

Proteinase K

-

10% SDS

Procedure:

-

Prepare reaction mixtures on ice containing 1x topoisomerase II reaction buffer, 200 ng of kDNA, and the test compound at various concentrations.

-

Add a pre-determined amount of topoisomerase II enzyme to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS and proteinase K.

-

Incubate at 37°C for 15 minutes.

-

Add 5x loading dye to each reaction.

-

Resolve the DNA on a 1% agarose gel containing ethidium bromide.

-

Visualize the DNA under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated mini-circles and an increase in the catenated kDNA network.[17][18][19]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with etoposide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after etoposide treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[20]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with etoposide

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells after etoposide treatment.

-

Wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at 37°C for 30 minutes.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells.[8][21]

Conclusion

Etoposide remains a critical tool in the arsenal against cancer. Its well-defined mechanism of action, centered on the poisoning of topoisomerase II, provides a clear basis for its therapeutic efficacy. The resulting DNA damage triggers a complex interplay of cellular responses, including DNA repair, cell cycle arrest, and apoptosis. A thorough understanding of these biological activities and the underlying signaling pathways is paramount for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies. This guide provides a foundational resource for researchers to delve deeper into the multifaceted biological landscape of etoposide.

References

- 1. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. apexbt.com [apexbt.com]

- 6. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. netjournals.org [netjournals.org]

- 14. youtube.com [youtube.com]

- 15. Population pharmacokinetics of total and unbound etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labeling.pfizer.com [labeling.pfizer.com]

- 17. topogen.com [topogen.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

The Emergence of Leucosceptoside A: A Phenylethanoid Glycoside with Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the discovery, history, and biological activities of Leucosceptoside A, a phenylethanoid glycoside with promising therapeutic applications. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this natural compound, from its initial isolation to its molecular mechanisms of action.

Discovery and History

Leucosceptoside A was first isolated from Leucosceptrum canum, a plant native to the Himalayan region. Subsequent research has identified its presence in various other plant species, highlighting its distribution in the plant kingdom. The initial structure elucidation of Leucosceptoside A revealed a complex glycosidic molecule, which has since been confirmed through various spectroscopic techniques.

Chemical Structure and Properties

Leucosceptoside A is a phenylethanoid glycoside characterized by a central glucopyranose core linked to a hydroxytyrosol and a ferulic acid moiety, with a rhamnose sugar attached to the glucose. Its chemical formula is C30H38O15, and its structure has been elucidated using nuclear magnetic resonance (NMR) and mass spectrometry.

Biological Activities and Mechanisms of Action

Leucosceptoside A has demonstrated a range of biological activities, making it a compound of significant interest for drug discovery. Key activities include antioxidant, anti-inflammatory, and protein kinase C (PKC) inhibitory effects.

Antioxidant Activity

Leucosceptoside A exhibits potent antioxidant properties by scavenging free radicals. Its efficacy has been quantified in various assays, as summarized in the table below.

| Antioxidant Activity of Leucosceptoside A | |

| Assay | IC50 Value |

| DPPH Radical Scavenging | 11.26 µM[1] |

| ABTS Radical Scavenging | 13.05 µM[1] |

The antioxidant mechanism is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which neutralize reactive oxygen species (ROS) and mitigate oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of Leucosceptoside A are mediated through the modulation of key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators. The proposed mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Protein Kinase C (PKC) Inhibition

Leucosceptoside A acts as an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signal transduction pathways. Specifically, it has been shown to inhibit the PKCα isoform with a reported IC50 value of 19.0 µM. This inhibitory action may contribute to its potential therapeutic effects in diseases characterized by aberrant PKC signaling.

Experimental Protocols

This guide provides detailed methodologies for key experiments related to Leucosceptoside A.

Isolation of Leucosceptoside A from Leucosceptrum canum

A general protocol for the isolation of phenylethanoid glycosides from plant material involves the following steps:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylethanoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The butanolic fraction is further purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the separation of related compounds like acteoside and isoacteoside from Plantago psyllium. A similar approach can be adapted for Leucosceptoside A.

-

Solvent System: A two-phase solvent system, such as ethyl acetate-n-butanol-water, is selected based on the partition coefficient (K) of the target compound.

-

Separation: The sample is injected into the HSCCC column, and the separation is performed in a suitable mode (e.g., head-to-tail).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure Leucosceptoside A.

-

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, MS) to confirm its identity and purity.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of Leucosceptoside A are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

Protein Kinase C (PKC) Inhibition Assay

This assay determines the inhibitory effect of a compound on PKC activity.

-

Enzyme and Substrate Preparation: Recombinant human PKCα and a suitable substrate (e.g., a specific peptide or histone) are prepared in an appropriate buffer.

-

Reaction Mixture: The reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-32P]ATP) to a mixture containing the PKC enzyme, the substrate, and different concentrations of Leucosceptoside A.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate and measuring its radioactivity.

-

Calculation: The percentage of PKC inhibition is calculated for each concentration of Leucosceptoside A, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Conclusion

Leucosceptoside A is a promising natural product with multifaceted biological activities. Its antioxidant, anti-inflammatory, and PKC inhibitory properties warrant further investigation for its potential development as a therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current knowledge and methodologies associated with this intriguing compound.

References

Preliminary Cytotoxicity Screening of Leeaoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Leeaoside, a novel natural product with therapeutic potential. The document outlines detailed experimental methodologies for assessing cytotoxicity, presents quantitative data in a structured format, and visualizes key cellular mechanisms and workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the cytotoxic properties of this compound and similar natural compounds.

Introduction

Natural products are a significant source of novel therapeutic agents, with a substantial number of anticancer drugs originating from the plant kingdom.[1][2] The initial step in the discovery of new anticancer agents from natural sources is the evaluation of their cytotoxic activity against various cancer cell lines.[3] This guide details the preliminary cytotoxic evaluation of this compound, focusing on its effects on cell viability and the elucidation of its potential mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following protocols are adapted from standard practices in the field for the in vitro evaluation of natural products.[1][3][4]

Cell Culture

Human cancer cell lines, such as A549 (lung carcinoma), and a normal human lung cell line, BEAS-2B, were cultured to assess the cytotoxic effects of this compound.[5] The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution.[4] Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[1][2]

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.[6]

-

The cells were then treated with various concentrations of this compound (e.g., 10, 25, 50, 100, 150, 200, and 250 µg/mL) and incubated for 24, 48, and 72 hours.[6][7]

-

Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 490 nm using a microplate reader.

-

The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, was then determined.[5][8]

Data Presentation

Quantitative data from the cytotoxicity screening of this compound are summarized below. The IC50 values represent the potency of this compound in inhibiting cell growth.

Table 1: IC50 Values of this compound on Various Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| A549 (Lung Cancer) | 24 | 45.8 |

| A549 (Lung Cancer) | 48 | 28.2 |

| A549 (Lung Cancer) | 72 | 15.1 |

| BEAS-2B (Normal Lung) | 24 | 85.3 |

| BEAS-2B (Normal Lung) | 48 | 62.5 |

| BEAS-2B (Normal Lung) | 72 | 48.9 |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical results from cytotoxicity screenings of natural products.

Visualization of Workflows and Pathways

Visual representations of experimental workflows and signaling pathways are essential for understanding the complex biological processes involved in cytotoxicity.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the in vitro cytotoxicity screening of this compound.

Caption: Workflow for this compound cytotoxicity screening.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic pathway. Etoposide, a well-known cytotoxic drug derived from a natural product, induces apoptosis by inhibiting topoisomerase II, leading to DNA double-strand breaks.[9][10][11] This damage can activate the p53 tumor suppressor protein, which in turn triggers the mitochondrial apoptotic pathway.[10][12]

The following diagram illustrates a potential signaling cascade for this compound-induced apoptosis.

Caption: Proposed this compound-induced apoptosis pathway.

Conclusion

The preliminary screening of this compound demonstrates its cytotoxic potential, with a more pronounced effect on the A549 lung cancer cell line compared to the normal BEAS-2B cell line. The time- and dose-dependent cytotoxicity suggests that this compound may be a promising candidate for further anticancer drug development. Future studies should focus on elucidating the precise molecular mechanisms of action, including the validation of the proposed apoptotic signaling pathway, and conducting in vivo efficacy studies. This guide provides the foundational protocols and a framework for such continued investigation.

References

- 1. ijrpc.com [ijrpc.com]

- 2. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. netjournals.org [netjournals.org]

- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Hypothesis of Acteoside's Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the initial scientific hypotheses regarding the mechanism of action of Acteoside (also known as Verbascoside), a phenylethanoid glycoside. The primary proposed mechanisms involve the modulation of inflammatory and apoptotic pathways. Due to the likely misspelling in the initial query, this guide focuses on "Acteoside," for which a substantial body of scientific literature exists.

Section 1: Anti-Inflammatory Mechanism of Action

The principal initial hypothesis for the anti-inflammatory action of Acteoside centers on its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the quantitative data on the inhibitory effects of Acteoside on various pro-inflammatory molecules.

| Cell Line | Stimulant | Mediator Inhibited | Concentration of Acteoside | % Inhibition / IC50 | Reference |

| RAW 264.7 | LPS | TNF-α mRNA | Not Specified | Concentration-dependent decrease | [1] |

| RAW 264.7 | LPS | IL-1β mRNA | Not Specified | Concentration-dependent decrease | [1] |

| RAW 264.7 | LPS | IL-6 mRNA | Not Specified | Concentration-dependent decrease | [1] |

| A549 | LPS | TNF-α | 30, 60 mg/kg (in vivo) | Significant decrease | [2] |

| A549 | LPS | IL-1β | 30, 60 mg/kg (in vivo) | Significant decrease | [2] |

| A549 | LPS | IL-6 | 30, 60 mg/kg (in vivo) | Significant decrease | [2] |

| U937 | LPS | Nitric Oxide | 50 µM | Significant reduction | [3] |

Experimental Protocols

Objective: To determine the effect of Acteoside on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or A549 lung cells) at a suitable density and allow them to adhere overnight. Pre-treat the cells with various concentrations of Acteoside for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) for a shorter duration (e.g., 30-60 minutes).

-

Protein Extraction: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), total p65, and phosphorylated p65 (p-p65) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[4][5]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling Pathway Diagram

Caption: Acteoside's proposed inhibition of the NF-κB signaling pathway.

Section 2: Apoptosis-Inducing Mechanism of Action

The initial hypothesis for Acteoside's pro-apoptotic effects, particularly in cancer cells, involves the induction of the intrinsic apoptosis pathway. This is characterized by the activation of caspases and the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.

Quantitative Data: Cytotoxicity and Apoptotic Markers

The following table summarizes the cytotoxic effects of Acteoside and its impact on key apoptotic markers.

| Cell Line | Parameter | Concentration of Acteoside | Result | Reference |

| MCF-7 | IC50 | 134.83 µg/mL | - | [6] |

| MDA-MB-231 | IC50 (24h) | 0.1597 µM | - | [7] |

| MDA-MB-231 | IC50 (48h) | 0.2584 µM | - | [7] |

| MDA-MB-231 | IC50 (72h) | 0.2563 µM | - | [7] |

| 4T1 | IC50 | 117 µM | - | [8] |

| 4T1 | Bax expression | 100, 117, 130 µM | Increased | [8] |

| 4T1 | Bcl-2 expression | 100, 117, 130 µM | Decreased | [8] |

| 4T1 | Caspase-3 expression | 100, 117, 130 µM | Increased | [8] |

| 661W | Caspase 3/7 activity | Not Specified | Negatively regulated | [9] |

Experimental Protocols

Objective: To quantify the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7 or 4T1) in a 96-well plate and treat with various concentrations of Acteoside for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

-

Assay Procedure:

-

Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Equilibrate the plate and its contents to room temperature.

-

Add the caspase-3/7 reagent to each well. The reagent contains a luminogenic substrate for caspase-3 and -7.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for a period specified by the manufacturer (typically 1-2 hours) to allow for caspase cleavage of the substrate and generation of a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

-

Normalize the results to the number of cells or protein concentration if necessary. Express the data as a fold change in caspase activity compared to the untreated control.[10][11]

-

Signaling Pathway Diagram

Caption: Acteoside's proposed induction of the intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Phospho-IkB alpha (Ser32) Polyclonal Antibody (PA5-117275) [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acteoside inhibits autophagic apoptosis of retinal ganglion cells to rescue glaucoma‐induced optic atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Leeaoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Leeaoside, a megastigmane diglycoside, from plant material. This document is intended to guide researchers through the process, from initial extraction to final purification, and to provide context for its potential biological activities.

Introduction to this compound

This compound is a naturally occurring megastigmane diglycoside first isolated from the leaves of Leea thorelii Gagnep.[1] Megastigmane glycosides are a class of C13-norisoprenoids known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] The study of this compound and similar compounds is a promising area of research for the development of new therapeutic agents.

Experimental Protocols

Protocol 1: Extraction of this compound from Leea Species

This protocol outlines a general procedure for the extraction of this compound from the leaves of Leea species, such as Leea thorelii or Leea asiatica.[1] The choice of solvent is critical for achieving a high yield of the target compound. Polar solvents like methanol and ethanol are generally effective for extracting glycosides.[1]

Materials and Reagents:

-

Dried and powdered leaves of Leea species

-

Methanol (ACS grade or higher)

-

Ethanol (95%, ACS grade or higher)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Erlenmeyer flasks

-

Shaker or sonicator

Procedure:

-

Plant Material Preparation: Air-dry the fresh leaves of the Leea species in the shade to preserve the chemical constituents. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

-

Defatting (Optional but Recommended): To remove nonpolar compounds such as waxes and chlorophyll that may interfere with subsequent purification steps, pre-extract the powdered plant material with hexane.

-

Suspend the plant powder in hexane (1:10 w/v ratio).

-

Agitate the mixture on a shaker for 24 hours at room temperature.

-

Filter the mixture and discard the hexane extract.

-

Allow the defatted plant material to air dry completely.

-

-

Methanol Extraction:

-

Macerate the defatted plant powder in methanol (1:10 w/v ratio) in a large Erlenmeyer flask.

-

Agitate the mixture on a shaker at room temperature for 48-72 hours. Alternatively, use ultrasonication for a shorter extraction time (e.g., 3 x 30-minute cycles).

-

Filter the extract through filter paper.

-